tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H23NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-formylpiperidine-1-carboxylate with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: tert-Butyl 4-allyl-4-carboxypiperidine-1-carboxylate.
Reduction: tert-Butyl 4-allyl-4-hydroxypiperidine-1-carboxylate.
Substitution: Various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of potential pharmaceutical compounds, including inhibitors and agonists for various biological targets.
Biological Research: It is used in the study of enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or agonist by binding to specific molecular targets such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, while the allyl group can engage in electrophilic addition reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-formylpiperidine-1-carboxylate: Lacks the allyl group, making it less versatile in certain synthetic applications.
tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate:
tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate: Similar structure but with an oxo group instead of a formyl group, affecting its chemical behavior.
Uniqueness
tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate is unique due to the presence of both allyl and formyl groups, which provide a combination of reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
tert-butyl 4-formyl-4-prop-2-enylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-6-14(11-16)7-9-15(10-8-14)12(17)18-13(2,3)4/h5,11H,1,6-10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQDMBLLRIEPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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